molecular formula C23H26O5 B081130 Monascorubrin CAS No. 13283-90-4

Monascorubrin

Cat. No.: B081130
CAS No.: 13283-90-4
M. Wt: 382.4 g/mol
InChI Key: IIPVSGPTPPURBD-HAOIVFDCSA-N
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Description

Monascorubrin is an orange pigment produced by the fungus Monascus, particularly Monascus purpureus and Monascus ruber. It belongs to the class of azaphilone compounds, which are known for their vibrant colors and biological activities. This compound is widely used as a natural food colorant and has been studied for its potential health benefits, including antimicrobial and antioxidant properties .

Scientific Research Applications

Monascorubrin has a wide range of scientific research applications:

    Chemistry: Used as a natural dye in various chemical processes and as a pH indicator due to its color-changing properties.

    Biology: Studied for its antimicrobial properties against various pathogens, including bacteria and fungi.

    Medicine: Investigated for its potential antioxidant and anticancer activities. It has shown promise in inhibiting the growth of cancer cells and reducing oxidative stress.

    Industry: Widely used as a natural food colorant in products like cheese, yogurt, and beverages.

Future Directions

The application of Monascorubrin and other Monascus pigments in food and other industries is promising but still incipient . More research is needed, especially concerning the stability of the pigment in in vivo systems (inside the food) where adverse conditions are combined . There are also regulatory issues that need to be addressed to expand production and commercialization .

Biochemical Analysis

Biochemical Properties

Monascorubrin is synthesized through a combination of polyketide and fatty acid synthases . It interacts with various biomolecules, including amino acids, proteins, and nucleic acids . These interactions contribute to the biological activities of this compound, such as its antimicrobial, antitumor, and immunomodulative effects .

Cellular Effects

This compound has been found to have significant effects on various types of cells. For instance, it has been reported to have toxic and teratogenic effects on chicken embryos, but also immunomodulative effects on mouse T-cells . These effects are likely due to the interactions of this compound with cellular biomolecules.

Molecular Mechanism

The molecular mechanism of this compound’s action involves its binding interactions with biomolecules and its influence on gene expression . For example, it has been found to interact with hydroxymethylglutaryl-coenzyme A reductase, a key enzyme in cholesterol biosynthesis in animals and humans .

Temporal Effects in Laboratory Settings

The effects of this compound can change over time in laboratory settings. For instance, the production of this compound was found to increase significantly when Monascus was cultured with ammonium chloride or ammonium nitrate as the sole nitrogen source .

Dosage Effects in Animal Models

In animal models, the effects of this compound can vary with different dosages. For example, a study found that oral administration of Monascus Color Y-001, which contains this compound, to rats for 90 days at doses of 100, 300, and 1000 mg/kg/day resulted in various effects, including changes in body weight and organ weights .

Metabolic Pathways

This compound is involved in various metabolic pathways. It is a product of the Monascus secondary metabolite biosynthetic pathway, which also produces other pigments and compounds .

Subcellular Localization

The subcellular localization of this compound biosynthetic enzymes has been studied. For instance, the mitochondrial polyketide synthase MrPigA, which is involved in this compound biosynthesis, was found to be localized in the mitochondria . The correct localization of these enzymes is crucial for the synthesis of this compound .

Preparation Methods

Synthetic Routes and Reaction Conditions: Monascorubrin is typically produced through the fermentation of Monascus species. The production process involves cultivating the fungus on a suitable substrate, such as rice or other grains, under controlled conditions. The fermentation process can be optimized by adjusting parameters such as temperature, pH, and aeration to enhance pigment production .

Industrial Production Methods: Industrial production of this compound involves large-scale fermentation using bioreactors. The process begins with the inoculation of the Monascus species into a nutrient-rich medium. The fermentation is carried out under specific conditions to maximize pigment yield. After fermentation, the pigments are extracted using solvents like ethanol and purified through techniques such as column chromatography .

Chemical Reactions Analysis

Types of Reactions: Monascorubrin undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Monascorubrin is part of a group of pigments produced by Monascus species, including:

Uniqueness: this compound is unique due to its specific color and the range of biological activities it exhibits. Its ability to form water-soluble derivatives like monascorubramine makes it particularly valuable in various applications .

Properties

IUPAC Name

(9aR)-9a-methyl-3-octanoyl-6-[(E)-prop-1-enyl]furo[3,2-g]isochromene-2,9-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26O5/c1-4-6-7-8-9-11-19(24)20-18-13-15-12-16(10-5-2)27-14-17(15)21(25)23(18,3)28-22(20)26/h5,10,12-14H,4,6-9,11H2,1-3H3/b10-5+/t23-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IIPVSGPTPPURBD-HAOIVFDCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)C2(OC1=O)C)C=CC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC(=O)C1=C2C=C3C=C(OC=C3C(=O)[C@@]2(OC1=O)C)/C=C/C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101037235
Record name Monascorubrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

382.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13283-90-4
Record name Monascorubrin
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013283904
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Monascorubrin
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101037235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name MONASCORUBRIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PRW98QJ428
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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